N-(3-chloro-4-methylphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S2/c1-11-4-5-13(6-15(11)20)21-18(26)9-24-8-17(27-3)16(25)7-14(24)10-28-19-23-22-12(2)29-19/h4-8H,9-10H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGVEMUCNJCYLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NN=C(S3)C)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(3-chloro-4-methylphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a novel chemical entity with potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Formula : C₁₅H₁₈ClN₃O₂S
- Molecular Weight : 315.84 g/mol
- CAS Number : 2649012-21-3
Anticancer Properties
Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer activities. The specific compound has been evaluated for its cytotoxic effects against various human cancer cell lines.
Cytotoxicity Studies
In a study examining the cytotoxic properties of thiadiazole derivatives, several compounds were assessed for their ability to inhibit the growth of cancer cells:
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung) | 4.27 | |
| Compound B | SK-MEL-2 (Skin) | 9.00 | |
| Compound C | HeLa (Cervical) | 15.00 |
The compound demonstrated promising cytotoxicity against the A549 lung carcinoma cell line with an IC50 value indicating effective inhibition of cell growth.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Kinases : Similar compounds have shown that their anticancer activity is associated with the inhibition of ERK1/2 kinases, leading to disrupted cell cycle progression.
- Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction.
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G1/S checkpoint, preventing cancer cells from proliferating.
Study 1: Thiadiazole Derivatives in Cancer Treatment
In a comprehensive review by Alam et al., various thiadiazole derivatives were synthesized and tested for their anticancer properties. The study highlighted that modifications on the thiadiazole ring significantly affected cytotoxicity against different cancer cell lines. For instance, a derivative with a trifluoromethyl group showed enhanced activity against prostate and breast cancer cells compared to its non-substituted analogs .
Study 2: Comparative Analysis of Anticancer Activity
Another significant study evaluated the anticancer activity of several new derivatives against multiple human cancer cell lines. The findings revealed that compounds similar to N-(3-chloro-4-methylphenyl)-2-(5-methoxy...) exhibited IC50 values ranging from 0.794 µM to 23.6 µM across different cell lines, indicating their potential as effective chemotherapeutic agents .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the evidence:
Physicochemical and Electronic Properties
- Electron-Deficient Moieties : The thiadiazole ring in the target compound and ’s analog may reduce electron density, favoring interactions with electron-rich biological targets .
- Solubility : The methoxy group in the target’s pyridine ring could improve aqueous solubility relative to purely alkyl-substituted analogs.
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Microwave-assisted cyclization under solvent-free conditions using fly-ash:PTS catalyst to form the thiadiazole core .
- Chloroacetyl chloride coupling with amine intermediates in dioxane or triethylamine at 20–25°C to introduce the acetamide group .
- Controlled pH and temperature (e.g., reflux in triethylamine) to ensure regioselectivity and minimize by-products .
Yield Optimization : Adjusting reaction time, solvent polarity (e.g., DMF vs. ethanol), and stoichiometric ratios (e.g., 1:1.5 molar ratios for cyclization) improves yields to >70% .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- FT-IR : Confirm functional groups (e.g., C=O at ~1667 cm⁻¹, S–C–N in thiadiazole at ~611 cm⁻¹) .
- NMR : ¹H NMR identifies aromatic protons (δ 6.9–7.5 ppm) and methoxy groups (δ 3.8 ppm); ¹³C NMR verifies carbonyl carbons (δ ~170 ppm) .
- LCMS/HRMS : Validate molecular weight (e.g., m/z 430.2 [M+1]) and fragmentation patterns .
- Elemental Analysis : Ensure purity (>95%) by matching calculated vs. observed C/H/N percentages .
Q. What are the critical stability considerations for this compound under varying storage conditions?
- Thermal Stability : Decomposes above 200°C; store at –20°C in inert atmospheres .
- pH Sensitivity : Hydrolyzes in acidic/basic conditions (pH <3 or >10); use neutral buffers for biological assays .
- Light Sensitivity : Protect from UV exposure to prevent thioether bond cleavage .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data across enzymatic and cellular assays?
- Assay Validation : Use positive controls (e.g., COX-II inhibitors for enzyme assays) and orthogonal methods (e.g., SPR for binding affinity) .
- Solubility Adjustments : Optimize DMSO concentration (<1% v/v) or use β-cyclodextrin complexes to mitigate false negatives in cellular assays .
- Metabolic Stability Testing : Evaluate liver microsome degradation to identify active metabolites interfering with results .
Q. How can computational modeling predict target interactions and guide structural optimization?
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., COX-II binding pocket) . Key residues: Arg120 (hydrogen bonding) and Tyr355 (hydrophobic interactions) .
- MD Simulations : Simulate ligand-protein stability over 100 ns to assess binding free energies (ΔG < –8 kcal/mol suggests high affinity) .
- QSAR Models : Correlate substituent electronegativity (e.g., chloro vs. methoxy groups) with IC₅₀ values to prioritize derivatives .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
- By-Product Management : Monitor reactions via TLC/HPLC; optimize column chromatography (silica gel, ethyl acetate/hexane) for purification .
- Solvent-Free Methods : Microwave-assisted synthesis reduces solvent waste and improves scalability .
- Catalyst Recycling : Recover fly-ash:PTS catalyst for reuse without significant activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
